![molecular formula C17H20N2O7S2 B14291716 3,3'-Carbonylbis[6-(dimethylamino)benzene-1-sulfonic acid] CAS No. 118144-73-3](/img/structure/B14291716.png)
3,3'-Carbonylbis[6-(dimethylamino)benzene-1-sulfonic acid]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Carbonylbis[6-(dimethylamino)benzene-1-sulfonic acid]: is an organic compound characterized by its unique structure, which includes two benzene rings connected by a carbonyl group and substituted with dimethylamino and sulfonic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Carbonylbis[6-(dimethylamino)benzene-1-sulfonic acid] typically involves the following steps:
Formation of the Benzene Sulfonic Acid Derivative: The initial step involves the sulfonation of benzene derivatives to introduce sulfonic acid groups.
Introduction of Dimethylamino Groups:
Formation of the Carbonyl Bridge: The final step involves the formation of the carbonyl bridge connecting the two benzene rings.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a secondary alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Probes: The compound can be used as a probe to study biochemical pathways and interactions.
Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine:
Therapeutic Agents: The compound’s ability to interact with biological molecules makes it a potential therapeutic agent for various diseases.
Industry:
Dyes and Pigments: The compound can be used in the production of dyes and pigments due to its chromophoric properties.
Polymers: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 3,3’-Carbonylbis[6-(dimethylamino)benzene-1-sulfonic acid] involves its interaction with specific molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the sulfonic acid groups can enhance solubility and facilitate interactions with enzymes and receptors. The carbonyl group can act as an electrophilic center, participating in various chemical reactions .
Comparison with Similar Compounds
3,3’-Carbonylbis[6-fluorobenzenesulfonic acid]: This compound has similar structural features but with fluorine substituents instead of dimethylamino groups.
3,3’-Carbonylbis[6-chlorobenzenesulfonic acid]: Similar structure with chlorine substituents.
Uniqueness:
Dimethylamino Groups: The presence of dimethylamino groups in 3,3’-Carbonylbis[6-(dimethylamino)benzene-1-sulfonic acid] imparts unique electronic properties, enhancing its reactivity and interaction with biological molecules.
Applications: The compound’s unique structure makes it suitable for a wide range of applications, from catalysis to drug development, distinguishing it from other similar compounds.
Properties
CAS No. |
118144-73-3 |
|---|---|
Molecular Formula |
C17H20N2O7S2 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-(dimethylamino)-5-[4-(dimethylamino)-3-sulfobenzoyl]benzenesulfonic acid |
InChI |
InChI=1S/C17H20N2O7S2/c1-18(2)13-7-5-11(9-15(13)27(21,22)23)17(20)12-6-8-14(19(3)4)16(10-12)28(24,25)26/h5-10H,1-4H3,(H,21,22,23)(H,24,25,26) |
InChI Key |
MPFTXUDAZDJKPW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)N(C)C)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



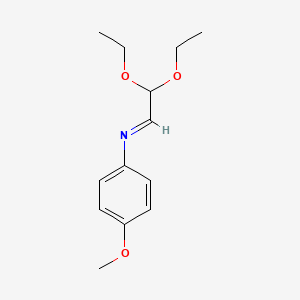
![S-[(2-Ethenylphenyl)methyl] ethanethioate](/img/structure/B14291640.png)
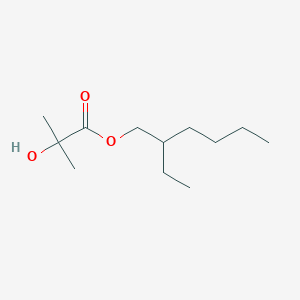
![1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14291658.png)
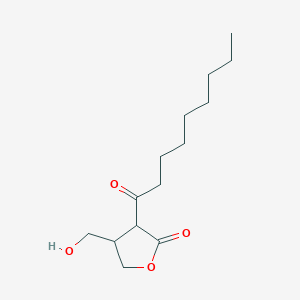
![Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester](/img/structure/B14291668.png)
![tert-Butyl[(hex-3-en-1-yl)oxy]dimethylsilane](/img/structure/B14291671.png)
![1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol](/img/structure/B14291677.png)
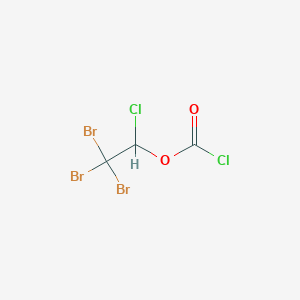
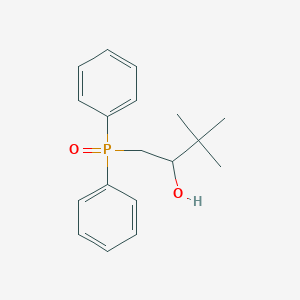
![{[(4-Chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14291688.png)

![5-Ethenyl-2-methyl-1-[(naphthalen-1-yl)methyl]pyridin-1-ium chloride](/img/structure/B14291704.png)
